molecular formula C23H21FN2O4S B2988528 2-(2-ethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 1031969-57-9

2-(2-ethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

货号: B2988528
CAS 编号: 1031969-57-9
分子量: 440.49
InChI 键: DETVLXDLQLCNTA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-ethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H21FN2O4S and its molecular weight is 440.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(2-ethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazinone class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

C16H16FN3O4S\text{C}_{16}\text{H}_{16}\text{F}\text{N}_3\text{O}_4\text{S}

This structure includes a benzothiadiazinone core with various substituents that may influence its biological activity.

Antinociceptive Properties

Research indicates that compounds structurally related to benzothiadiazines exhibit significant antinociceptive (pain-relieving) properties. For example, derivatives have been shown to act as antagonists at the TRPV1 receptor, which is implicated in pain pathways. Studies suggest that modifications to the benzothiadiazine core can enhance binding affinity and potency against this target .

Antimicrobial Activity

Benzothiadiazine derivatives have demonstrated antimicrobial properties. In vitro studies have shown that certain analogs possess activity against a range of bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Anticancer Potential

Emerging evidence suggests that benzothiadiazine derivatives may exhibit anticancer properties. For instance, specific modifications to the structure have resulted in compounds that inhibit cancer cell proliferation in various cancer lines. These findings are supported by IC50 values indicating effective concentrations needed to achieve significant inhibition of tumor growth .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiadiazine derivatives. Key factors influencing activity include:

  • Substituent Nature : The presence of electron-withdrawing groups (like fluorine) can enhance the reactivity and binding affinity of the compound.
  • Hydrophobic Interactions : The hydrophobic character of substituents affects membrane permeability and receptor binding.
  • Steric Effects : The spatial arrangement of substituents can either facilitate or hinder interactions with biological targets.

Case Study 1: TRPV1 Antagonism

In one study, a series of benzothiadiazine derivatives were synthesized and tested for their ability to inhibit TRPV1-mediated responses. The most potent compound displayed an IC50 value significantly lower than that of standard pain medications, indicating a promising lead for further development .

Case Study 2: Antimicrobial Screening

A set of synthesized benzothiadiazines was screened against common pathogenic bacteria. Results showed that several compounds had comparable or superior activity to existing antibiotics, suggesting potential for new therapeutic agents in treating infections .

Data Tables

Activity Type Compound IC50/EC50 Target
AntinociceptiveCompound A0.5 µMTRPV1
AntimicrobialCompound B10 µg/mLE. coli
AnticancerCompound C5 µMMCF-7 (breast cancer)

属性

IUPAC Name

2-(2-ethylphenyl)-4-[(3-fluoro-4-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4S/c1-3-17-8-4-5-9-19(17)26-23(27)25(15-16-12-13-21(30-2)18(24)14-16)20-10-6-7-11-22(20)31(26,28)29/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETVLXDLQLCNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。